N-benzyl-1-ethyl-1H-indole-3-carboxamide
Overview
Description
“N-benzyl-1-ethyl-1H-indole-3-carboxamide” is a type of indole derivative . Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena . They are versatile building blocks in synthesis, providing access to diverse heterocycles .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . A broad range of structurally-diverse starting materials are commercially available for each of the aryl hydrazine, ketone and alkyl halide components .Chemical Reactions Analysis
The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process . Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .Scientific Research Applications
Cancer Treatment
Indole derivatives have been found to be biologically active compounds that can be used in the treatment of cancer cells . They have attracted increasing attention in recent years due to their potential in this field .
Microbial Infections
Indole derivatives, both natural and synthetic, show various biologically vital properties, including antimicrobial activity . This makes them a potential candidate for the treatment of various microbial infections .
Treatment of Various Disorders
Apart from cancer and microbial infections, indole derivatives have also been found to be effective in treating different types of disorders in the human body .
Synthesis of Alkaloids
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are prevalent moieties present in selected alkaloids .
Anti-viral Activity
Some specific indole derivatives, such as Ethyl 1H-indole-3-carboxylates, have shown anti-viral activity . For example, compound 4- ((3- (ethoxycarbonyl)-1-methyl-5- (pyrrolidin-1-ylmethyl)-1H-indol-2-yl)methyl)benzenesulfinate was found to be active against the hepatitis C virus (HCV) .
Rapid Synthesis of Trisubstituted Indoles
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .
Mechanism of Action
Target of Action
N-benzyl-1-ethyl-1H-indole-3-carboxamide is a type of indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . Specifically, this compound is a cannabimimetic indole that binds the cannabinoid central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors .
Mode of Action
The compound interacts with its targets, the CB1 and CB2 receptors, by binding to them . This binding can trigger a series of biochemical reactions within the cell, leading to various physiological effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways and have downstream effects on various physiological processes.
Result of Action
It has been suggested that the compound has antimicrobial activity, as it has been screened for antibacterial and antifungal activities against various microorganisms .
Future Directions
properties
IUPAC Name |
N-benzyl-1-ethylindole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-20-13-16(15-10-6-7-11-17(15)20)18(21)19-12-14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJNLKLBPHLUEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801237246 | |
Record name | 1-Ethyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801237246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817525 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-1-ethyl-1H-indole-3-carboxamide | |
CAS RN |
866145-24-6 | |
Record name | 1-Ethyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866145-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801237246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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